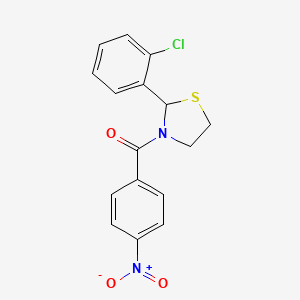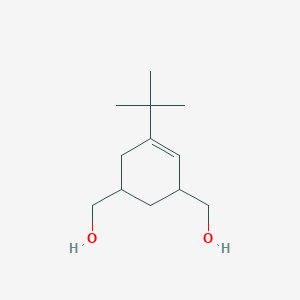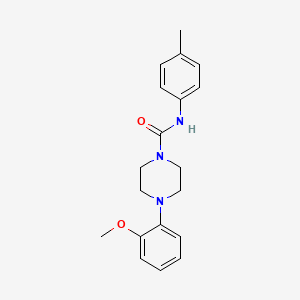
2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research. It belongs to the thiazolidine family of compounds and has shown promising results in various biomedical applications.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, inflammation, and glucose metabolism. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell growth. It also inhibits the activity of bacterial and fungal cell wall synthesis enzymes, such as peptidoglycan and chitin synthase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, reduce inflammation, and improve glucose metabolism in diabetic animals. The compound has also been shown to modulate the expression of various genes involved in cancer cell growth, bacterial and fungal cell wall synthesis, inflammation, and glucose metabolism.
实验室实验的优点和局限性
The advantages of using 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine in lab experiments include its broad-spectrum activity against cancer cells, bacteria, and fungi, as well as its ability to modulate various signaling pathways involved in disease progression. However, the compound has limitations, including its potential toxicity and limited solubility in water. Careful dose optimization and solubility enhancement techniques are required to overcome these limitations.
未来方向
For the research on 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine include exploring its potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and diabetes. Further studies are needed to elucidate the mechanism of action and optimize the synthesis method to achieve higher yields and purity. In addition, the compound's pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in vivo.
合成方法
The synthesis of 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine involves the reaction of 2-chlorophenyl isothiocyanate and 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine has shown potential in various biomedical applications. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits antibacterial and antifungal activity against various pathogens. In addition, it has been shown to reduce inflammation and improve glucose metabolism in diabetic animals.
属性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-14-4-2-1-3-13(14)16-18(9-10-23-16)15(20)11-5-7-12(8-6-11)19(21)22/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWQWGHRRYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4994887.png)
![5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B4994898.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)

![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
